H-Lys(Z)-AMC HCl
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Overview
Description
H-Lys(Z)-AMC HCl, also known as Nε-Z-L-lysine 7-amino-4-methylcoumarin hydrochloride, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in peptide synthesis and enzymatic studies due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The synthesis can be broken down into several steps:
Protection of Lysine: The ε-amino group of lysine is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide.
Coupling with 7-amino-4-methylcoumarin: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of Hydrochloride Salt: The final product is obtained by converting the free base into its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected using benzyloxycarbonyl chloride.
Automated Coupling: Automated peptide synthesizers are used to couple the protected lysine with 7-amino-4-methylcoumarin.
Purification and Crystallization: The product is purified using chromatography and crystallized to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
H-Lys(Z)-AMC HCl undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Oxidation and Reduction: The coumarin moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the benzyloxycarbonyl group.
Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for reactions involving the coumarin moiety.
Major Products
Deprotected Lysine Derivatives: Hydrolysis yields deprotected lysine derivatives.
Substituted Products: Substitution reactions yield various substituted lysine derivatives.
Oxidized and Reduced Coumarins: Oxidation and reduction yield modified coumarin derivatives.
Scientific Research Applications
H-Lys(Z)-AMC HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a fluorescent marker.
Biology: Employed in enzymatic assays to study protease activity.
Medicine: Utilized in drug development for screening enzyme inhibitors.
Industry: Applied in the production of fluorescent probes for biochemical assays.
Mechanism of Action
The mechanism of action of H-Lys(Z)-AMC HCl involves its interaction with enzymes and proteins. The compound’s fluorescent properties allow it to act as a reporter molecule in enzymatic reactions. When the lysine derivative is cleaved by a protease, the release of the fluorescent coumarin moiety can be detected, providing insights into enzyme activity and kinetics.
Comparison with Similar Compounds
Similar Compounds
H-Lys(Z)-OMe HCl: Nε-Z-L-lysine methyl ester hydrochloride, used in peptide synthesis.
H-Lys(Z)-OtBu HCl: Nε-Z-L-lysine tert-butyl ester hydrochloride, another lysine derivative used in organic synthesis.
Uniqueness
H-Lys(Z)-AMC HCl is unique due to its fluorescent properties, which make it particularly useful in enzymatic assays and biochemical research. Unlike other lysine derivatives, its ability to act as a fluorescent marker provides a distinct advantage in studying enzyme kinetics and protein interactions.
Properties
IUPAC Name |
benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWTUYCOSFLTQR-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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